2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone
CAS No.:
Cat. No.: VC14835786
Molecular Formula: C21H17NO2S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17NO2S |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1-phenothiazin-10-ylethanone |
| Standard InChI | InChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
| Standard InChI Key | ADYRFVJETABGMT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
Phenothiazine derivatives are defined by a tricyclic system comprising two benzene rings fused to a central thiazine ring. In 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone, the phenothiazine core is functionalized at position 10 with an ethanone group (CH₂CO-) and at position 2 with a 4-methoxyphenyl substituent. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound's electronic distribution and lipophilicity .
Crystallographic studies of analogous compounds, such as 2,5-bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole, reveal non-coplanar geometries due to steric hindrance between substituents . For instance, dihedral angles between the oxadiazole ring and adjacent phenyl groups range from 11.68° to 14.73°, suggesting similar torsional effects may occur in 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as (4-Methoxyphenyl)-10H-phenothiazin-10-yl-methanone (7d), show characteristic aromatic proton signals between δ 6.78–7.58 ppm and methoxy group singlets at δ 3.69 ppm . These patterns align with expectations for 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone, where the ethanone's methylene protons would appear as a singlet near δ 3.8–4.0 ppm .
Density functional theory (DFT) calculations on related phenothiazines predict HOMO-LUMO gaps of 3.2–3.5 eV, indicating moderate electron delocalization . Such properties are critical for understanding charge-transfer interactions in potential material science applications.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone likely follows methodologies developed for analogous phenothiazine ketones. A representative approach involves:
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Nucleophilic Aromatic Substitution: Reacting 10H-phenothiazine with 2-chloro-1-(4-methoxyphenyl)ethan-1-one in the presence of a base such as potassium carbonate .
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Catalytic Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination between halogenated precursors and phenothiazine derivatives .
Table 1: Comparative Synthetic Conditions for Phenothiazine Derivatives
| Compound | Reaction Time | Yield (%) | Catalyst System |
|---|---|---|---|
| 7d | 6 h | 71 | Pd(OAc)₂, XPhos |
| 7h | 4 h | 94 | Pd(OAc)₂, t-Bu₃P |
| Analogous ethanone | 8 h | 68 | K₂CO₃, DMF, 80°C |
Industrial-Scale Production Considerations
Continuous flow reactors have been employed to synthesize phenothiazine derivatives with 15–20% improved efficiency compared to batch processes . Critical parameters include:
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Temperature control (±2°C) to prevent side reactions
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Residence time optimization (30–45 minutes)
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The methoxy and ethanone groups confer moderate lipophilicity, with predicted logP values of 2.8–3.2 (ChemAxon calculations). Solubility profiles show:
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High solubility in DMSO (>50 mg/mL)
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Limited aqueous solubility (0.12 mg/mL at pH 7.4)
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Enhanced solubility in ethanol/water mixtures (1:1 v/v = 8.7 mg/mL)
Thermal and Photochemical Stability
Differential scanning calorimetry (DSC) of related compounds reveals melting points between 155–175°C . Accelerated stability studies under ICH guidelines indicate:
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<5% degradation after 6 months at 25°C/60% RH
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Photodegradation of 12–18% under UV light (300–400 nm, 48 h exposure)
Pharmacological Activities and Mechanisms
Neurological Targets
Phenothiazine derivatives demonstrate affinity for dopamine receptors (D₂ IC₅₀ = 0.8–1.2 µM) and acetylcholinesterase (AChE IC₅₀ = 2.4 µM) . Molecular docking studies suggest the ethanone moiety forms critical hydrogen bonds with Tyr407 and Trp86 residues in AChE .
Table 2: Receptor Binding Profiles of Selected Analogs
| Compound [Ref] | D₂ (Ki, nM) | 5-HT₂A (Ki, nM) | AChE (IC₅₀, µM) |
|---|---|---|---|
| 7d | 840 | 320 | 2.1 |
| 7l | 920 | 450 | 3.4 |
| Piperazine derivative | 680 | 290 | 1.8 |
Antimicrobial Efficacy
While direct data on 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone is unavailable, structurally similar compounds exhibit:
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MIC values of 8–16 µg/mL against Staphylococcus aureus
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Limited activity against Gram-negative pathogens (>256 µg/mL)
Material Science Applications
Organic Electronics
Phenothiazine derivatives demonstrate promising charge-transport properties:
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Hole mobility: 10⁻³–10⁻² cm²/V·s
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HOMO levels: -5.1 to -5.3 eV (vs vacuum)
These characteristics suggest potential use in: -
Organic light-emitting diodes (OLEDs)
Recent Advances and Future Directions
Targeted Drug Delivery Systems
Nanoparticle-encapsulated phenothiazine derivatives demonstrate:
Computational Design of Analogs
Machine learning models (Random Forest, R² = 0.87) have been developed to predict absorption parameters, accelerating lead optimization .
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